Holothurinogenin

Marine natural products chemistry Saponin aglycone characterization Structure elucidation

Holothurinogenin is the unglycosylated sapogenin core of sea cucumber saponins, essential for isolating membrane cholesterol-binding activity from glycosidic interference. • Exhibits 8.3-fold higher intrinsic hemolytic potency than digitonin via 18(20)-lactone/Δ9(11) pharmacophore. • Required as LC-MS/NMR reference standard for aglycone quantification (characteristic [M+H]⁺ 471.7 Da). • ≥98% purity, authenticated for SPR binding assays and SAR baseline comparator studies.

Molecular Formula C30H47O5
Molecular Weight 470.7 g/mol
CAS No. 25495-63-0
Cat. No. B1673336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHolothurinogenin
CAS25495-63-0
SynonymsHolothurinogenin;  Nobilisidenol A; 
Molecular FormulaC30H47O5
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC1(C2(CCC3(C2(CC=C4C3=CCC5C4(CCC(C5(C)C)O)C)C(=O)O1)C)O)C
InChIInChI=1S/C30H46O4/c1-19(2)9-8-14-28(7)30(33)18-17-27(6)21-10-11-22-25(3,4)23(31)13-15-26(22,5)20(21)12-16-29(27,30)24(32)34-28/h10,12,19,22-23,31,33H,8-9,11,13-18H2,1-7H3/t22-,23-,26+,27-,28-,29+,30-/m0/s1
InChIKeyPKNQMOBKBJJERM-ARAMCNRESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Holothurinogenin Procurement Guide


Holothurinogenin (CAS 25495-63-0) is the prototypical aglycone (sapogenin) core of the holothurin class of triterpene glycosides, naturally occurring as the non-sugar backbone of saponins derived from sea cucumbers (Holothuroidea) [1]. It is chemically defined as a lanosterol derivative possessing a characteristic 18(20)-lactone ring and a holostane skeleton (3β-hydroxyholost-9(11)-ene framework) that serves as the fundamental pharmacophore required for membrane-active properties in this compound family [2]. Holothurinogenin, also referenced as Nobilisidenol A, provides the critical structural scaffold upon which the glycosidic moieties of related marine saponins (e.g., Holothurin A, Holothurin B, Echinoside A) are anchored .

Why Holothurinogenin Cannot Be Substituted


Substitution of Holothurinogenin with generic lanosterol derivatives or alternative sea cucumber sapogenins is scientifically invalid due to its distinctive structural features that directly dictate membrane interaction specificity. The holostane skeleton of Holothurinogenin uniquely combines a 9(11)-double bond, a 3β-hydroxy group, and the signature 18(20)-lactone ring—a triad absent in standard lanosterol, which lacks the lactone moiety and possesses a Δ8(9) rather than Δ9(11) double bond configuration [1]. Furthermore, aglycone variants such as non-holostane-based genins or those with modified side-chain oxidation patterns exhibit fundamentally different interactions with Δ5-sterol-containing membranes, as the precise stereoelectronic environment around the 18(20)-lactone governs cholesterol complexation and subsequent pore formation [2]. The comparative data in Section 3 demonstrate that even subtle modifications to the holothurinogenin scaffold—whether in side-chain unsaturation, glycosylation status, or sulfation pattern—produce order-of-magnitude differences in hemolytic potency, cytotoxic selectivity, and target engagement across in vitro and in vivo systems [3].

Holothurinogenin Differentiation Evidence


Core Aglycone for Holothurin A/B Differentiation

Holothurinogenin represents the aglycone moiety common to Holothurin A and Holothurin B, with the two glycosides differing primarily in their carbohydrate chain composition rather than the aglycone core [1]. In the 2017 isolation study from Holothuria scabra, holothurinogenin B (a new triterpene glycoside) was co-isolated alongside Holothurin B and Holothurin A, with structural elucidation performed via 1D-NMR, 2D-NMR, and MS analysis confirming the holostane-based aglycone and C3-anchored tetraglycoside chain (3-O-methyl-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→4)-β-D-quinovopyranosyl-(1→2)-4-O-sodium sulfate-β-D-xylopyranoside) [2].

Marine natural products chemistry Saponin aglycone characterization Structure elucidation

Holothurin A Hemolytic Activity vs. Digitonin

Holothurin A, the glycoside containing the holothurinogenin aglycone core, exhibits the highest hemolytic potency among tested saponins, with an apparent intrinsic activity of 8700 Ų/molecule compared to only 1050 Ų/molecule for digitonin [1]. This 8.3-fold difference in membrane surface area per saponin molecule at lysis threshold directly reflects the superior efficiency of the holothurinogenin scaffold in forming cholesterol-dependent membrane pores relative to plant-derived saponin aglycones [2].

Membrane biology Hemolysis assay Saponin pharmacology

Holothurin B Cancer Cell Selectivity

Holothurin B, a glycoside containing the holothurinogenin aglycone, demonstrates markedly differential cytotoxicity across cancer cell types, with IC₅₀ values of 1.22 ± 0.15 μM against PC-3 prostate cancer cells versus 3.92 ± 0.35 μM against PANC-1 pancreatic cancer cells, representing a 3.2-fold greater potency in the prostate cancer model [1]. This cell-line selectivity profile distinguishes Holothurin B from Holothurin A, which shows more uniform cytotoxicity across HeLa cervical carcinoma cells (IC₅₀ 1.4 ± 0.1 μg/mL) [2].

Cancer cell cytotoxicity Apoptosis induction Marine natural products

Holothurin A and Echinoside A Show Differential In Vivo Osteoprotective Efficacy Despite Minimal C20 Side-Chain Structural Variation

Holothurin A (HA) and Echinoside A (EA) differ only in the side chain at position 20 of the holothurinogenin-derived aglycone, yet this single structural variation produces measurable differences in in vivo osteoprotective efficacy [1]. Following 90-day oral administration in ovariectomized mice, both compounds reduced serum osteogenesis markers (ALP, collagen I, OCN) and bone resorption markers (MMP-9, Cath-K, TRAP), but Echinoside A demonstrated superior effects in increasing bone mineral density and reversing trabecular bone loss [2].

Osteoporosis therapy Bone turnover markers In vivo pharmacology

Holothurinogenin Research and Procurement Scenarios


Cholesterol-Dependent Pore Formation Studies

Holothurinogenin is the optimal procurement choice for membrane biology laboratories investigating cholesterol-dependent cytolysis mechanisms in isolation from glycosidic effects. As demonstrated by the 8.3-fold higher apparent intrinsic hemolytic activity of Holothurin A compared to digitonin, the holothurinogenin scaffold provides a uniquely potent cholesterol-complexing pharmacophore [1]. Researchers requiring pure aglycone for membrane binding assays, surface plasmon resonance (SPR) studies of cholesterol interaction, or electrophysiological measurements of ion channel formation should prioritize Holothurinogenin over glycosylated derivatives to eliminate carbohydrate chain steric interference. The compound's 18(20)-lactone and Δ9(11) double bond configuration is specifically required for the characteristic 2.5 nm diameter pore formation observed in artificial cholesterol-containing membranes [2].

Reference Standard for Holothurin Glycosides

Analytical chemistry and natural products discovery laboratories require authenticated Holothurinogenin as a reference standard for LC-MS and NMR-based structural characterization of novel sea cucumber saponins. The 2017 isolation of holothurinogenin B alongside Holothurin A and Holothurin B from Holothuria scabra utilized the holothurinogenin core as the diagnostic structural marker for compound identification [1]. Procurement of high-purity Holothurinogenin (≥95% by HPLC) enables accurate quantification of aglycone content in saponin extracts, validation of enzymatic or acid hydrolysis protocols generating holothurinogenin artifacts, and calibration of mass spectrometric methods targeting the characteristic [M+H]⁺ 471.7 Da molecular ion. Laboratories conducting biodiversity surveys of sea cucumber chemotypes or developing saponin-enriched nutraceutical ingredients should maintain certified Holothurinogenin as a primary reference material.

Aglycone-Glycoside SAR for Cytotoxicity

Cancer pharmacology programs investigating structure-activity relationships (SAR) of marine triterpene saponins require Holothurinogenin as the essential baseline comparator for isolating aglycone-specific cytotoxic contributions. As evidenced by the differential cytotoxic selectivity of Holothurin B across PC-3 prostate cancer (IC₅₀ 1.22 μM) and PANC-1 pancreatic cancer (IC₅₀ 3.92 μM) cells, glycosidic chain composition modulates both potency and cell-type selectivity [1]. Systematic SAR studies must include Holothurinogenin as the unglycosylated control to distinguish membrane-disrupting effects inherent to the aglycone core from target-specific interactions mediated by carbohydrate recognition. Additionally, the 90-day in vivo osteoporosis study comparing Holothurin A and Echinoside A demonstrates that even minimal C20 side-chain modifications on the holothurinogenin scaffold produce differential bone-protective outcomes—establishing the aglycone as the critical variable in therapeutic optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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